4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol
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Overview
Description
4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties .
Mode of Action
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol may interact with its targets to modulate inflammatory responses.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol typically involves the reaction of 4-methyl-6-chloropyrimidine-2-thiol with morpholine. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the morpholine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-sulfonyl.
Reduction: The major product is the reduced form of the pyrimidine ring.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(morpholin-4-yl)pyrimidine-2-amine: This compound is structurally similar but lacks the thiol group.
4-Chlorophenyl-6-methylpyrimidine-2-amine: This compound has a chlorophenyl group instead of the morpholine group.
Uniqueness
4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol is unique due to the presence of both the morpholine and thiol groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-4-morpholin-4-yl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-7-6-8(11-9(14)10-7)12-2-4-13-5-3-12/h6H,2-5H2,1H3,(H,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWRJHNAHFRXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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